Superior Functional Antagonism in High Adenosine Tumor Microenvironments
Imaradenant maintains potent functional antagonism even under high adenosine concentrations that mimic the immunosuppressive tumor microenvironment. In a cAMP inhibition assay, its IC50 value shifts from 0.79 nM at 0.1 µM adenosine to 142.9 nM at 10 µM adenosine, a 181-fold increase . This contrasts with taminadenant (NIR178), which antagonizes A2AR-mediated cAMP accumulation with a Kb of 72.8 nM and impedance responses with a Kb of 8.2 nM, but its performance under high adenosine pressure is not reported, suggesting potential loss of efficacy in adenosine-rich tumors .
| Evidence Dimension | Functional antagonism in high adenosine conditions |
|---|---|
| Target Compound Data | IC50 = 0.79 nM at 0.1 µM adenosine; 10.0 nM at 1 µM; 142.9 nM at 10 µM adenosine |
| Comparator Or Baseline | Taminadenant (NIR178): Kb = 72.8 nM (cAMP); Kb = 8.2 nM (impedance). No data reported for high adenosine conditions. |
| Quantified Difference | Imaradenant demonstrates a 181-fold increase in IC50 from low to high adenosine. Comparator lacks equivalent data. |
| Conditions | cAMP production inhibition assay using human A2AR-expressing cells |
Why This Matters
For researchers modeling the adenosine-rich tumor microenvironment, imaradenant provides validated activity across a physiologically relevant adenosine range, ensuring experimental results are not confounded by adenosine competition.
